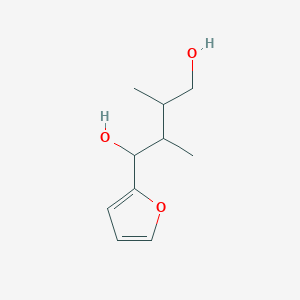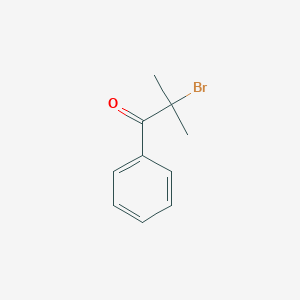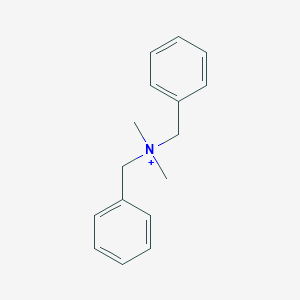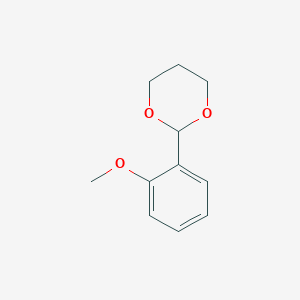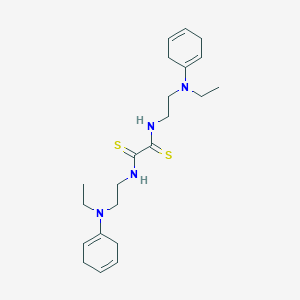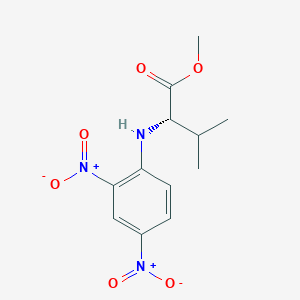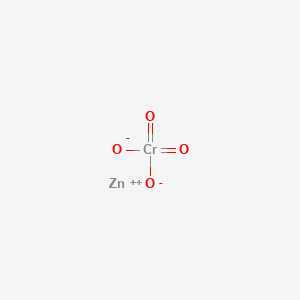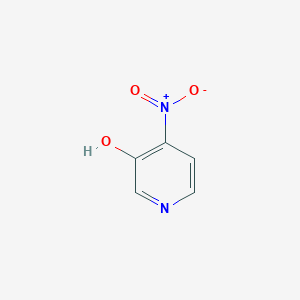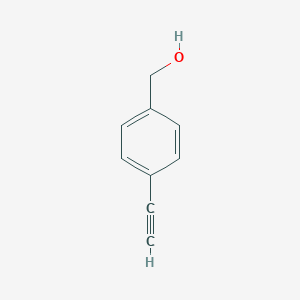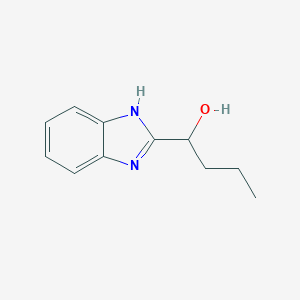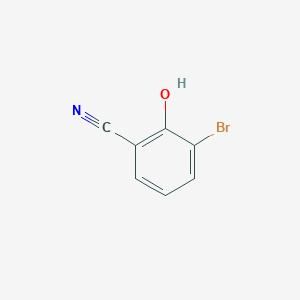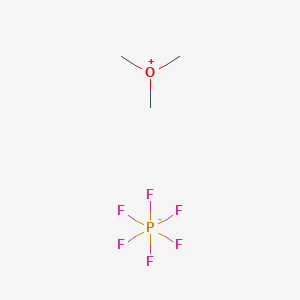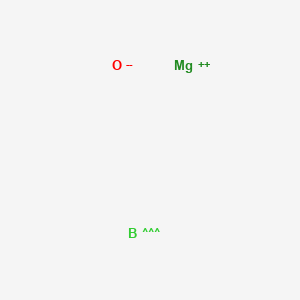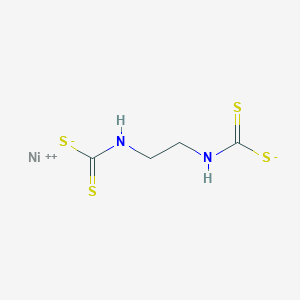
Nickel(II) ethylenebis(dithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) ethylenebis(dithiocarbamate) (NiET) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. NiET is synthesized through a simple and efficient method, which will be discussed in This paper aims to provide an overview of NiET, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Nickel(II) ethylenebis(dithiocarbamate) exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) binds to metal ions, such as nickel, copper, and zinc, and forms stable complexes. These complexes can disrupt the normal functioning of enzymes and proteins, leading to cell death. Nickel(II) ethylenebis(dithiocarbamate) has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, an enzyme complex involved in protein degradation.
Effets Biochimiques Et Physiologiques
Nickel(II) ethylenebis(dithiocarbamate) has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Nickel(II) ethylenebis(dithiocarbamate) can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that Nickel(II) ethylenebis(dithiocarbamate) can reduce tumor growth in mice and improve the survival rate of mice infected with a viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Nickel(II) ethylenebis(dithiocarbamate) has a high affinity for metal ions, which makes it useful for studying metal-dependent enzymes and proteins. However, Nickel(II) ethylenebis(dithiocarbamate) also has some limitations. It can be toxic to cells at high concentrations and can interfere with the activity of non-metal-dependent enzymes and proteins.
Orientations Futures
There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research. One area of interest is the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of Nickel(II) ethylenebis(dithiocarbamate) as a tool for studying metal-dependent enzymes and proteins. Nickel(II) ethylenebis(dithiocarbamate) can also be used as a biosensor for detecting metal ions in environmental samples. Further studies are needed to fully understand the biological effects of Nickel(II) ethylenebis(dithiocarbamate) and its potential applications in various fields.
Conclusion:
In conclusion, Nickel(II) ethylenebis(dithiocarbamate) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method and exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments, but also has some limitations. There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research, including the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs and the use of Nickel(II) ethylenebis(dithiocarbamate) as a biosensor.
Méthodes De Synthèse
Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method. The synthesis involves the reaction between nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate trihydrate in methanol. The reaction takes place at room temperature and produces a yellow-green precipitate, which is Nickel(II) ethylenebis(dithiocarbamate). The yield of Nickel(II) ethylenebis(dithiocarbamate) is dependent on the reaction conditions, such as temperature, pH, and solvent.
Applications De Recherche Scientifique
Nickel(II) ethylenebis(dithiocarbamate) has been extensively studied in various scientific research applications. In agriculture, Nickel(II) ethylenebis(dithiocarbamate) has been used as a fungicide and bactericide to control plant diseases. In environmental science, Nickel(II) ethylenebis(dithiocarbamate) has been used to remove heavy metals from contaminated soil and water. In medicine, Nickel(II) ethylenebis(dithiocarbamate) has been studied for its potential anticancer and antiviral properties.
Propriétés
Numéro CAS |
12275-13-7 |
|---|---|
Nom du produit |
Nickel(II) ethylenebis(dithiocarbamate) |
Formule moléculaire |
C4H6N2NiS4 |
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
Clé InChI |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
SMILES isomérique |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
SMILES canonique |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Autres numéros CAS |
12275-13-7 |
Synonymes |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



